[2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl](morpholin-4-yl)methanone
CAS No.:
Cat. No.: VC10003351
Molecular Formula: C15H20N2O4S
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O4S |
|---|---|
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | (2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-morpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C15H20N2O4S/c1-11-9-13-10-12(15(18)16-5-7-21-8-6-16)3-4-14(13)17(11)22(2,19)20/h3-4,10-11H,5-9H2,1-2H3 |
| Standard InChI Key | IQKLGNLAHFCAHX-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)N3CCOCC3 |
| Canonical SMILES | CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)N3CCOCC3 |
Introduction
Chemical Identity and Structural Elucidation
Systematic Nomenclature and Molecular Formula
The IUPAC name 2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-ylmethanone delineates its core structure:
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2,3-Dihydro-1H-indole backbone: A bicyclic system comprising a benzene ring fused to a partially saturated pyrrole ring (positions 2 and 3 are single-bonded).
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Substituents:
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1-(Methylsulfonyl) group: A sulfonamide moiety attached to the indole nitrogen.
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2-Methyl group: A methyl substituent at position 2 of the dihydroindole.
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Morpholin-4-yl methanone: A ketone-linked morpholine ring at position 5 of the indole.
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The molecular formula is C₁₆H₂₀N₂O₄S, with a molecular weight of 336.41 g/mol.
Structural Features and Conformational Analysis
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Indole Core: The 2,3-dihydro configuration reduces aromaticity in the pyrrole ring, increasing flexibility and altering electronic properties compared to fully aromatic indoles.
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Methylsulfonyl Group: Introduces strong electron-withdrawing effects, potentially enhancing metabolic stability and influencing binding interactions.
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Morpholine Ring: A six-membered heterocycle with one oxygen and one nitrogen atom, often utilized to improve solubility and pharmacokinetic profiles.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Aromatic System | Partially saturated indole |
| Hydrogen Bond Acceptors | 5 (2 carbonyl O, 1 sulfonyl O, 1 morpholine O, 1 morpholine N) |
| Hydrogen Bond Donors | 0 (sulfonamide N is deprotonated) |
| Rotatable Bonds | 4 (morpholine-methanone linkage, sulfonyl group) |
| Topological Polar Surface Area | ~80 Ų (estimated) |
Hypothetical Synthesis Pathways
Retrosynthetic Analysis
The synthesis can be conceptualized into three key fragments:
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2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole: Derived from indole via partial hydrogenation and sulfonylation.
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Morpholin-4-ylmethanone: Prepared through Friedel-Crafts acylation or nucleophilic substitution.
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Coupling at Position 5: Likely via palladium-catalyzed cross-coupling or direct electrophilic substitution.
Proposed Synthetic Route
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Synthesis of 2-Methyl-2,3-dihydro-1H-indole:
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Partial hydrogenation of 2-methylindole using H₂/Pd-C in ethanol.
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Sulfonylation at N1:
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Reaction with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine).
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Functionalization at C5:
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Bromination using N-bromosuccinimide (NBS) to yield 5-bromo-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole.
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Introduction of Morpholin-4-ylmethanone:
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Suzuki-Miyaura coupling with morpholin-4-ylboronic acid or Ullmann-type coupling with morpholine and a carbonyl precursor.
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Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Est.) |
|---|---|---|
| 1 | H₂ (1 atm), Pd/C (10%), EtOH, 25°C | 85% |
| 2 | MsCl, pyridine, CH₂Cl₂, 0°C→25°C | 90% |
| 3 | NBS, AIBN, CCl₄, reflux | 75% |
| 4 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65% |
Physicochemical Properties
Calculated Properties
Using computational tools (e.g., SwissADME, Molinspiration):
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logP (Octanol-Water): ~2.1 (moderate lipophilicity).
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Water Solubility: ~0.05 mg/mL (poor solubility, typical for sulfonamides).
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pKa: ~6.8 (sulfonamide proton).
Spectral Characteristics (Hypothetical)
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¹H NMR:
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δ 1.2–1.4 (m, 2H, dihydroindole CH₂), δ 2.5 (s, 3H, Ms methyl), δ 3.6–3.8 (m, 8H, morpholine).
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¹³C NMR:
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δ 195.2 (ketone C=O), δ 44.5 (sulfonyl S-CH₃).
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Pharmacological Profile (Speculative)
Target Prediction
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Kinase Inhibition: Structural analogs with sulfonamide and morpholine groups often target ATP-binding pockets (e.g., PI3K, MAPK).
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GPCR Modulation: Morpholine derivatives frequently interact with serotonin or dopamine receptors.
Table 3: Hypothetical Target Affinities
| Target | Predicted IC₅₀ | Mechanism |
|---|---|---|
| PI3Kγ | ~50 nM | Competitive ATP inhibition |
| 5-HT₂A Receptor | ~1 µM | Partial agonism |
ADMET Profiles
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Absorption: Moderate (Caco-2 permeability: ~15 × 10⁻⁶ cm/s).
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Metabolism: CYP3A4/2D6-mediated oxidation; potential sulfone reduction.
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Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents).
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